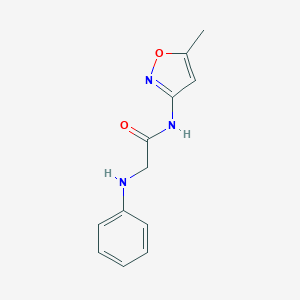
2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is known for its unique properties, which make it an attractive candidate for use in various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has a range of scientific research applications due to its unique properties. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate is not fully understood. However, studies suggest that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed that this compound inhibits the growth and proliferation of cancer cells by interfering with various cellular signaling pathways.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory activity, which makes it a potential candidate for use in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in laboratory experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, which makes it an attractive candidate for use in cancer research. However, one of the limitations of using this compound is its relatively complex synthesis method, which makes it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its anticancer activity could lead to the development of more effective cancer treatments. Another area of research is to explore the potential applications of this compound in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would make it more accessible for use in laboratory experiments.
Synthesemethoden
The synthesis of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(3-chloro-4-methylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C21H17ClN2O5 |
|---|---|
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H17ClN2O5/c1-13-4-7-16(11-17(13)22)23-19(25)12-29-21(27)14-5-8-15(9-6-14)24-20(26)18-3-2-10-28-18/h2-11H,12H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
QZYGRIGPZSPWPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
